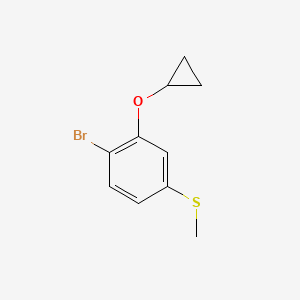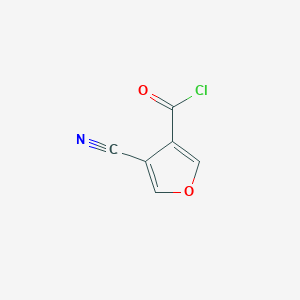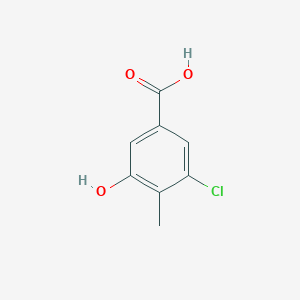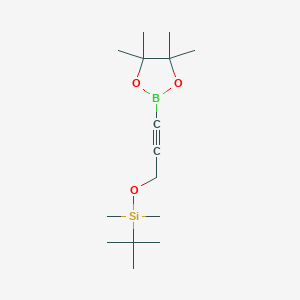
4-Ethenylbenzeneacetic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethenylbenzeneacetic acid ethyl ester, also known as ethyl 4-ethenylbenzeneacetate, is an organic compound with the molecular formula C12H14O2. It is an ester derived from the reaction of 4-ethenylbenzeneacetic acid and ethanol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Ethenylbenzeneacetic acid ethyl ester can be synthesized through the esterification of 4-ethenylbenzeneacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of acid catalysts and controlled temperature and pressure conditions are crucial to ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethenylbenzeneacetic acid ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 4-ethenylbenzeneacetic acid and ethanol under acidic or basic conditions.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).
Substitution: Grignard reagents or organolithium compounds.
Major Products Formed
Hydrolysis: 4-Ethenylbenzeneacetic acid and ethanol.
Reduction: 4-Ethenylbenzeneethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
4-Ethenylbenzeneacetic acid ethyl ester has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-ethenylbenzeneacetic acid ethyl ester involves its interaction with various molecular targets depending on the specific application. In organic synthesis, it acts as a reactant that undergoes nucleophilic acyl substitution reactions. In biological systems, its ester group can be hydrolyzed to release the active acid form, which may interact with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simple ester with similar reactivity but different applications.
Methyl butanoate: Another ester with comparable chemical properties but distinct uses in flavor and fragrance industries.
Uniqueness
4-Ethenylbenzeneacetic acid ethyl ester is unique due to its ethenyl group, which provides additional reactivity and potential for polymerization. This distinguishes it from simpler esters like ethyl acetate and methyl butanoate, which lack this functional group .
Propriétés
Formule moléculaire |
C12H14O2 |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
ethyl 2-(4-ethenylphenyl)acetate |
InChI |
InChI=1S/C12H14O2/c1-3-10-5-7-11(8-6-10)9-12(13)14-4-2/h3,5-8H,1,4,9H2,2H3 |
Clé InChI |
UPKOVKMNWQZTFB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=CC=C(C=C1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


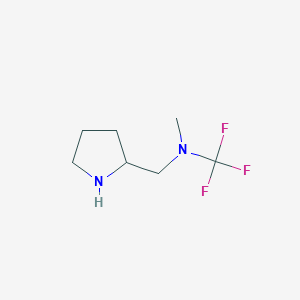


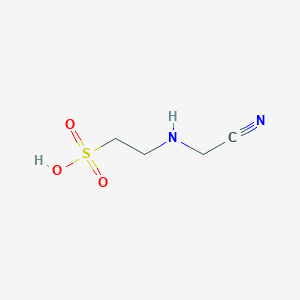
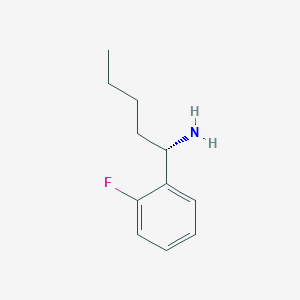
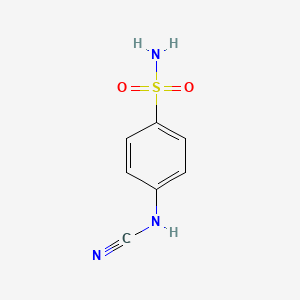
![3-(1-Methylethyl)-5-[[(phenylsulfonyl)oxy]methyl]-2-oxazolidinone](/img/structure/B13968203.png)
![2-Ethyl-1,3-dimethyltricyclo[3.3.1.1~3,7~]decan-2-ol](/img/structure/B13968204.png)
![1-[2-(Methylamino)ethyl]piperazine-2,3-dione](/img/structure/B13968212.png)
